N-(2-Methylpropyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Methylpropyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine is a heterocyclic compound that belongs to the thiazole and pyridine families. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Vorbereitungsmethoden
The synthesis of N-(2-Methylpropyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine typically involves the reaction of hydrazonoyl halides with various precursors. One common method includes the use of ethanol and triethylamine as solvents and catalysts, respectively . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity .
Analyse Chemischer Reaktionen
N-(2-Methylpropyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazonoyl halides, arylidenemalononitrile, and triethylamine . Major products formed from these reactions often include derivatives with enhanced biological activities .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. It is used in medicinal chemistry for the development of drugs with antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, and anti-HIV activities . Additionally, it serves as a template for designing inhibitors of phosphoinositide 3-kinase (PI3K), which are important in cancer research . The compound’s unique structure allows it to interact with various molecular targets, making it valuable in both chemistry and biology .
Wirkmechanismus
The mechanism of action of N-(2-Methylpropyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine involves its interaction with specific molecular targets, such as PI3K. The compound’s structure allows it to form strong interactions with the active sites of these enzymes, inhibiting their activity . This inhibition can lead to various biological effects, including the suppression of cancer cell growth .
Vergleich Mit ähnlichen Verbindungen
N-(2-Methylpropyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine is unique due to its combined thiazole and pyridine moieties. Similar compounds include other thiazole derivatives, such as sulfathiazole and ritonavir, which also exhibit diverse biological activities . the specific structure of this compound provides it with unique properties that make it particularly effective as a PI3K inhibitor .
Eigenschaften
Molekularformel |
C10H17N3S |
---|---|
Molekulargewicht |
211.33 g/mol |
IUPAC-Name |
N-(2-methylpropyl)-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-b]pyridin-2-amine |
InChI |
InChI=1S/C10H17N3S/c1-7(2)6-12-10-13-8-4-3-5-11-9(8)14-10/h7,11H,3-6H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
AOTZOSNJPPJRQI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CNC1=NC2=C(S1)NCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.